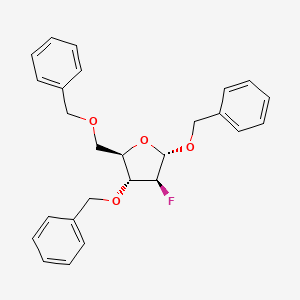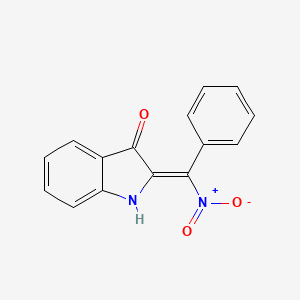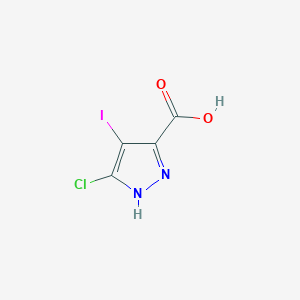
5-Fluoro-2-iodo-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodo-4-methylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are key components in nucleic acids, such as DNA and RNA, and are widely studied for their biological and chemical properties
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-iodo-4-methylpyrimidine typically involves the introduction of fluorine and iodine atoms into the pyrimidine ring. One common method is the halogenation of 4-methylpyrimidine. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
5-Fluoro-2-iodo-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-iodo-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Fluorinated pyrimidines are known for their anticancer properties. This compound may be investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine and iodine atoms
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-iodo-4-methylpyrimidine involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and nucleic acids, potentially inhibiting their function. The iodine atom can also play a role in the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-iodo-4-methylpyrimidine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
2-Fluoro-4-iodo-5-methylpyridine: A similar compound with a pyridine ring instead of a pyrimidine ring, used in various chemical syntheses.
5-Fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with different substitution patterns, studied for its biological activities .
Eigenschaften
Molekularformel |
C5H4FIN2 |
|---|---|
Molekulargewicht |
238.00 g/mol |
IUPAC-Name |
5-fluoro-2-iodo-4-methylpyrimidine |
InChI |
InChI=1S/C5H4FIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
InChI-Schlüssel |
IUHJRXSIOFJCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)



![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)



![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)


![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

